N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by methylation to obtain the 1-methyl-1H-pyrazol-3-yl moiety. The sulfonamide group is then introduced using a suitable sulfonating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Amides, esters, ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: This compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antipyretic, and analgesic agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide: Lacks the methyl group on the pyrazole ring.
N-((5-phenyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide: Has a phenyl group instead of a cyclopropyl group.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-methoxyphenoxy)ethanesulfonamide: Has a methoxy group on the phenoxy ring.
Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is unique due to its combination of the cyclopropyl group and the methyl group on the pyrazole ring, which can influence its biological activity and chemical reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-19-16(13-7-8-13)11-14(18-19)12-17-23(20,21)10-9-22-15-5-3-2-4-6-15/h2-6,11,13,17H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFFTONISTEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CCOC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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